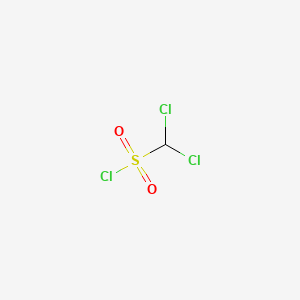
Acide 4-éthoxyphénylboronique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
L'acide 4-éthoxyphénylboronique est souvent utilisé comme réactif dans les réactions de couplage croisé de Suzuki-Miyaura . Ce type de réaction est un outil puissant pour la formation de liaisons carbone-carbone et est largement utilisé en chimie organique .
Synthèse de pyridines et de pyrimidines
En plus de son utilisation dans les réactions de Suzuki-Miyaura, l'this compound peut également être utilisé dans la synthèse de pyridines et de pyrimidines . Ces composés sont importants dans un large éventail de domaines, y compris les produits pharmaceutiques et la science des matériaux .
Réactions avec le bromo-N-méthylpyrrole
L'this compound peut réagir avec le bromo-N-méthylpyrrole, un type de composé hétérocyclique . Cette réaction peut être utilisée pour synthétiser une variété de molécules organiques complexes .
Synthèse de diarylbenzophénones
Les diarylbenzophénones sont une classe de composés organiques qui ont un large éventail d'applications, y compris dans la production de colorants et de produits pharmaceutiques . L'this compound peut être utilisé dans la synthèse de ces composés .
Production de molécules biologiquement actives
L'this compound est impliqué dans la synthèse de molécules biologiquement actives, y compris de nouveaux modulateurs de la protéine du neurone moteur de survie pour le traitement de l'amyotrophie spinale, des amino-triméthoxyphényl-aryl thiazoles pour une utilisation comme inhibiteurs des microtubules et agents antitumoraux, et des dérivés de méthanone hydroxyphényl bicycliques pour une utilisation comme inhibiteurs de l'hydroxystéroïde déshydrogénase .
Production d'agents immunosuppresseurs et anti-inflammatoires doubles
L'this compound peut également être utilisé dans la production d'agents immunosuppresseurs et anti-inflammatoires doubles . Ces agents ont des applications potentielles dans le traitement d'une variété de maladies inflammatoires et auto-immunes .
Antiprolifératifs via des réactions de couplage croisé de Suzuki / d'amination
L'this compound peut être utilisé dans la synthèse d'agents antiprolifératifs via des réactions de couplage croisé de Suzuki et d'amination . Ces agents peuvent inhiber la croissance des cellules et sont souvent utilisés dans le traitement du cancer .
Synthèse de l'acide 4-éthoxycarbonylphénylboronique
L'this compound peut être utilisé comme matière première dans la synthèse de l'acide 4-éthoxycarbonylphénylboronique . Ce composé a une variété d'applications potentielles en synthèse organique .
Mécanisme D'action
Target of Action
4-Ethoxyphenylboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of 4-Ethoxyphenylboronic acid are the organic groups involved in these reactions .
Mode of Action
In the Suzuki-Miyaura cross-coupling reactions, 4-Ethoxyphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The palladium acts as a catalyst, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Ethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is used in reactions under mild and functional group tolerant conditions , suggesting that it may have favorable bioavailability.
Result of Action
The result of the action of 4-Ethoxyphenylboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action of 4-Ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are typically carried out under mild conditions , suggesting that extreme temperatures or pH levels could potentially affect the efficacy of the reaction. Additionally, the stability of 4-Ethoxyphenylboronic acid may be affected by exposure to air or moisture .
Analyse Biochimique
Biochemical Properties
4-Ethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been shown to inhibit triglyceride lipase and fatty acid synthase, which are crucial enzymes in lipid metabolism . Additionally, 4-Ethoxyphenylboronic acid interacts with various biomolecules, including proteins and nucleic acids, through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles .
Cellular Effects
The effects of 4-Ethoxyphenylboronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethoxyphenylboronic acid can modulate the activity of signaling proteins by binding to their active sites, thereby altering downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-Ethoxyphenylboronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming reversible covalent bonds with key functional groups . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, 4-Ethoxyphenylboronic acid can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxyphenylboronic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 4-Ethoxyphenylboronic acid in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular function . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of 4-Ethoxyphenylboronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 4-Ethoxyphenylboronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
4-Ethoxyphenylboronic acid is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as triglyceride lipase and fatty acid synthase, inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to changes in metabolite levels, including reduced triglyceride and fatty acid synthesis .
Transport and Distribution
Within cells and tissues, 4-Ethoxyphenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to form reversible covalent bonds with biomolecules .
Subcellular Localization
The subcellular localization of 4-Ethoxyphenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various organelles, including the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . The compound’s activity and function are influenced by its localization within these subcellular compartments .
Propriétés
IUPAC Name |
(4-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNDLDUNQMTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370242 | |
| Record name | 4-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22237-13-4 | |
| Record name | 4-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


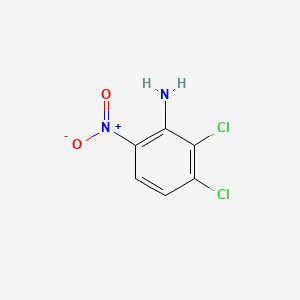
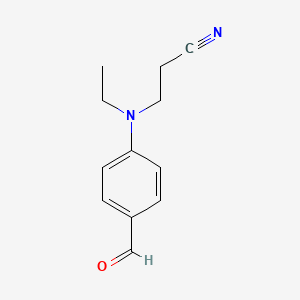
![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)
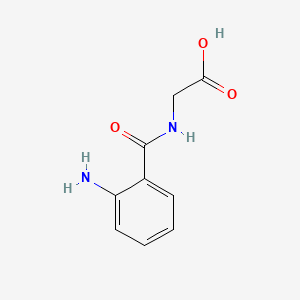
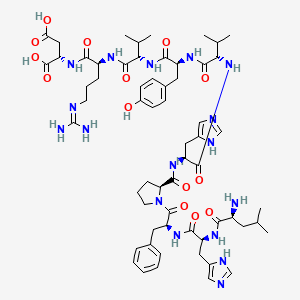


![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)


